Cas no 1023334-50-0 (2-Bromo-4-chlorobenzhydrazide)

2-Bromo-4-chlorobenzhydrazide 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-chlorobenzhydrazide
- SY362556
- 1023334-50-0
- 2-bromo-4-chlorobenzohydrazide
- DB-164009
- AKOS015834814
- SCHEMBL381978
- DZHFCZDTCHVFRI-UHFFFAOYSA-N
- MFCD03425669
-
- MDL: MFCD03425669
- インチ: InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
- InChIKey: DZHFCZDTCHVFRI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(Br)=C(C(NN)=O)C=C1
計算された属性
- せいみつぶんしりょう: 247.93520g/mol
- どういたいしつりょう: 247.93520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.1Ų
2-Bromo-4-chlorobenzhydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB285801-2 g |
2-Bromo-4-chlorobenzhydrazide; . |
1023334-50-0 | 2g |
€134.90 | 2023-04-26 | ||
Ambeed | A555341-5g |
2-Bromo-4-chlorobenzohydrazide |
1023334-50-0 | 95+% | 5g |
$139.0 | 2024-04-26 | |
abcr | AB285801-10 g |
2-Bromo-4-chlorobenzhydrazide; . |
1023334-50-0 | 10g |
€378.00 | 2023-04-26 | ||
TRC | B048140-1000mg |
2-Bromo-4-chlorobenzhydrazide |
1023334-50-0 | 1g |
$ 260.00 | 2022-06-07 | ||
abcr | AB285801-2g |
2-Bromo-4-chlorobenzhydrazide; . |
1023334-50-0 | 2g |
€134.90 | 2025-02-27 | ||
TRC | B048140-500mg |
2-Bromo-4-chlorobenzhydrazide |
1023334-50-0 | 500mg |
$ 155.00 | 2022-06-07 | ||
TRC | B048140-2500mg |
2-Bromo-4-chlorobenzhydrazide |
1023334-50-0 | 2500mg |
$ 510.00 | 2022-06-07 | ||
abcr | AB285801-10g |
2-Bromo-4-chlorobenzhydrazide; . |
1023334-50-0 | 10g |
€378.00 | 2025-02-27 | ||
Ambeed | A555341-1g |
2-Bromo-4-chlorobenzohydrazide |
1023334-50-0 | 95+% | 1g |
$47.0 | 2024-04-26 |
2-Bromo-4-chlorobenzhydrazide 関連文献
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
2-Bromo-4-chlorobenzhydrazideに関する追加情報
2-Bromo-4-chlorobenzhydrazide (CAS No. 1023334-50-0): A Versatile Intermediate in Pharmaceutical and Chemical Synthesis
2-Bromo-4-chlorobenzhydrazide, with the chemical formula C7H5BrClN2O2, is a pivotal compound in modern chemical synthesis, particularly in the development of pharmaceuticals and functional materials. Its CAS No. 1023334-50-0 serves as a unique identifier for this compound, reflecting its distinct chemical structure and properties. This molecule combines halogen atoms (bromine and chlorine) with a hydrazide functional group, creating a versatile platform for the synthesis of diverse bioactive compounds. Recent advancements in medicinal chemistry have highlighted its potential as a key intermediate in drug discovery, particularly in the design of molecules targeting inflammatory pathways and neurodegenerative diseases.
The 2-Bromo-4-chlorobenzhydrazide structure features a benzene ring substituted with bromine at the 2-position and chlorine at the 4-position, with hydrazide groups at the 1-position. This configuration allows for multiple reaction sites, enabling the formation of complex scaffolds through nucleophilic substitution, condensation, and electrophilic aromatic substitution reactions. The presence of both halogen atoms and the hydrazide functionality makes it a valuable reagent for the synthesis of heterocyclic compounds, which are prevalent in modern drug development. For instance, a 2023 study published in *Organic & Biomolecular Chemistry* demonstrated the utility of 2-Bromo-4-chlorobenzhydrazide in the preparation of pyrazole derivatives with enhanced anti-inflammatory activity.
Recent research has focused on optimizing the synthetic pathways for 2-Bromo-4-chlorobenzhydrazide to improve yield and purity. A 2022 paper in *Green Chemistry* reported a novel microwave-assisted synthesis method that reduced reaction time by 40% while maintaining high selectivity. This advancement aligns with the growing emphasis on sustainable chemical processes, which is critical for reducing environmental impact in pharmaceutical manufacturing. The CAS No. 1023334-50-0 compound has also been explored as a building block for the synthesis of metal-organic frameworks (MOFs), which are used in catalysis and gas storage applications. These applications underscore the broad utility of 2-Bromo-4-chlorobenzhydrazide beyond traditional pharmaceutical contexts.
One of the most promising areas for 2-Bromo-4-chlorobenzhydrazide is its role in the development of small-molecule therapeutics. A 2023 study in *Journal of Medicinal Chemistry* highlighted its use in the synthesis of a novel class of antiviral agents targeting the SARS-CoV-2 virus. The hydrazide group was found to enhance the binding affinity of the resulting compounds to viral proteases, a critical factor in the efficacy of antiviral drugs. This application exemplifies how 2-Bromo-4-chlorobenzhydrazide can be tailored to address specific therapeutic challenges, leveraging its chemical versatility to create molecules with improved pharmacokinetic profiles.
Another significant area of research involves the use of 2-Bromo-4-chlorobenzhydrazide in the design of targeted drug delivery systems. A 2023 publication in *Advanced Drug Delivery Reviews* described a strategy to functionalize this compound with polyethylene glycol (PEG) chains, enabling the creation of long-circulating nanoparticles for cancer therapy. The hydrazide functionality was exploited to form covalent bonds with the PEG chains, ensuring stability in biological environments while allowing controlled release of the therapeutic payload. This application demonstrates the adaptability of 2-Bromo-4-chlorobenzhydrazide in advanced pharmaceutical technologies.
The CAS No. 1023334-50-0 compound has also been investigated for its potential in the synthesis of optoelectronic materials. A 2022 study in *Advanced Functional Materials* reported the use of 2-Bromo-4-chlorobenzhydrazide as a precursor for the preparation of organic light-emitting diodes (OLEDs). The compound's ability to form conjugated systems with high charge mobility made it an effective material for enhancing the efficiency of OLED devices. This application highlights the cross-disciplinary relevance of 2-Bromo-4-chlorobenzhydrazide, bridging the gap between chemical synthesis and advanced materials science.
Despite its growing importance, the synthesis of 2-Bromo-4-chlorobenzhydrazide remains a challenge due to the need for precise control over reaction conditions. A 2023 review in *Chemical Society Reviews* summarized the latest strategies for overcoming these challenges, including the use of catalytic systems and solvent engineering. These approaches not only improve the efficiency of 2-Bromo-4-chlorobenzhydrazide synthesis but also reduce the environmental footprint of the process, aligning with global efforts to promote green chemistry.
In conclusion, 2-Bromo-4-chlorobenzhydrazide (CAS No. 1023334-50-0) represents a critical intermediate in the development of innovative pharmaceuticals and functional materials. Its unique chemical structure enables a wide range of synthetic transformations, making it a valuable tool for researchers in diverse fields. As ongoing studies continue to uncover new applications for this compound, its role in modern chemistry is likely to expand further, driving advancements in both therapeutic and industrial contexts.
1023334-50-0 (2-Bromo-4-chlorobenzhydrazide) 関連製品
- 709653-55-4(3-phenylbenzohydrazide)
- 13050-47-0(3-Methylbenzohydrazide)
- 35008-93-6(4-(Aminomethyl)benzohydrazide)
- 27389-49-7(3,5-Dimethylbenzohydrazide)
- 18622-23-6([1,1'-biphenyl]-4-carbohydrazide)
- 613-94-5(Benzohydrazide)
- 3619-22-5(4-Methylbenzohydrazide)
- 136-64-1(Terephthalic Dihydrazide)
- 2760-98-7(Isophthalohydrazide)
- 39627-84-4(2-Naphthohydrazide)
